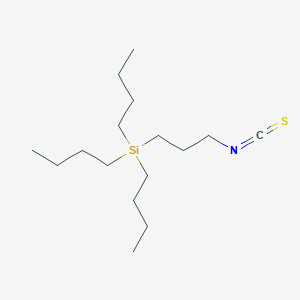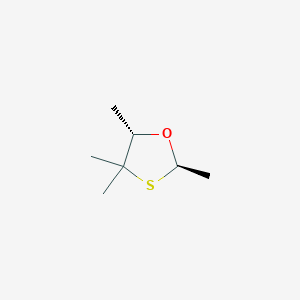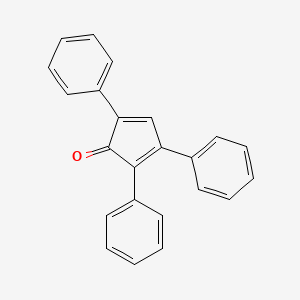
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is an organic compound known for its unique structure and properties It is a derivative of cyclopentadienone, where three phenyl groups are attached to the cyclopentadienone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- typically involves a double aldol condensation reaction. This process includes the reaction of benzil with dibenzyl ketone in the presence of a basic catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclopentadienone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- involves its ability to participate in various chemical reactions due to the presence of the cyclopentadienone ring and phenyl groups. The compound can act as a diene in Diels-Alder reactions, forming adducts with dienophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-: Another derivative with four phenyl groups attached, known for its stability and use in organic synthesis.
Cyclopentadienone: The parent compound, which is less stable and more reactive.
Tetraphenylcyclopentadienone: A closely related compound with similar properties and applications.
Uniqueness
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
64198-89-6 |
|---|---|
Molekularformel |
C23H16O |
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
2,3,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H16O/c24-23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(23)19-14-8-3-9-15-19/h1-16H |
InChI-Schlüssel |
IWHBZQRHJKVFHA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)

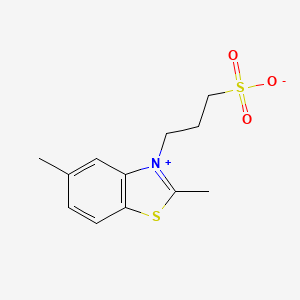
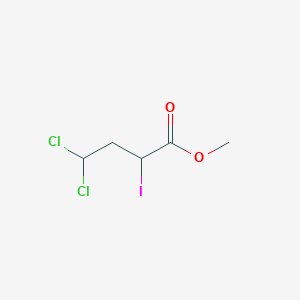
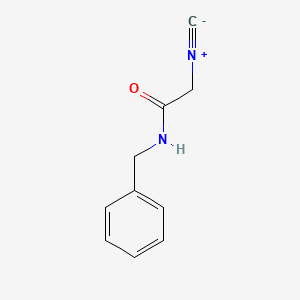
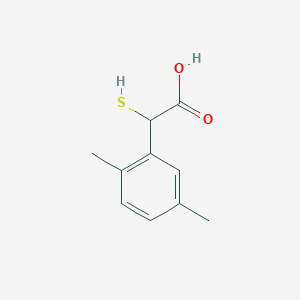
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
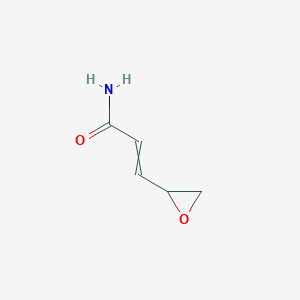
![N-[3-(4-Benzoylphenyl)propanoyl]-L-phenylalanine](/img/structure/B14492955.png)

